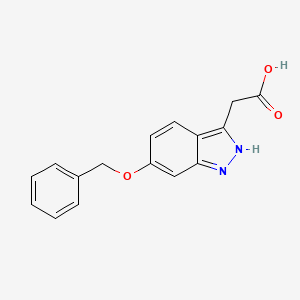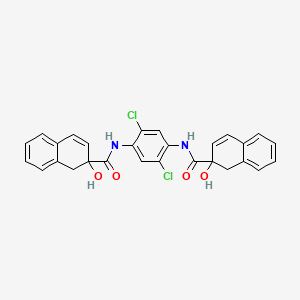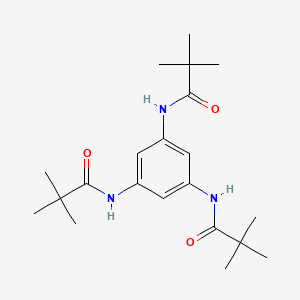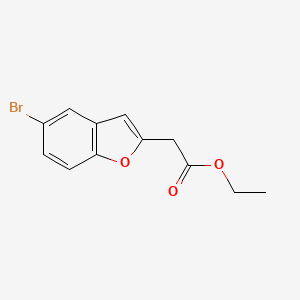
2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole
説明
2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MI-2, and it is a potent inhibitor of the MDM2-p53 protein-protein interaction.
作用機序
The mechanism of action of 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole involves its ability to inhibit the MDM2-p53 protein-protein interaction. This interaction plays a critical role in the regulation of the p53 tumor suppressor pathway. By disrupting this interaction, MI-2 activates the p53 pathway and promotes apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole has a potent effect on cancer cells, inducing cell cycle arrest and apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In addition, MI-2 has been investigated for its potential applications in other areas of research, including neurodegenerative diseases and viral infections.
実験室実験の利点と制限
One advantage of using 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole in lab experiments is its potency and specificity for the MDM2-p53 protein-protein interaction. This compound has been shown to have a high affinity for this interaction, making it an effective tool for studying the p53 pathway. However, one limitation of using MI-2 is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole. One area of interest is the development of more potent and specific inhibitors of the MDM2-p53 protein-protein interaction. Another direction is the investigation of MI-2's potential applications in other areas of research, including neurodegenerative diseases and viral infections. Additionally, more research is needed to determine the potential toxic effects of this compound and its suitability for use in clinical trials.
科学的研究の応用
2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by activating the p53 tumor suppressor pathway. This compound has also been investigated for its ability to sensitize cancer cells to chemotherapy and radiotherapy.
特性
IUPAC Name |
2-methyl-1,3-dipyridin-4-ylisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c1-22-18(14-6-10-20-11-7-14)16-4-2-3-5-17(16)19(22)15-8-12-21-13-9-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPZYNIPQHSSLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=C1C3=CC=NC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698558 | |
| Record name | 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole | |
CAS RN |
24113-74-4 | |
| Record name | 2-Methyl-1,3-di(pyridin-4-yl)-2H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



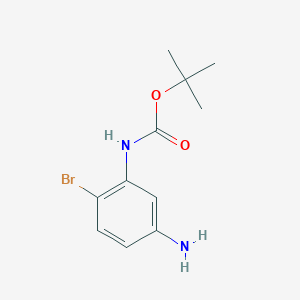

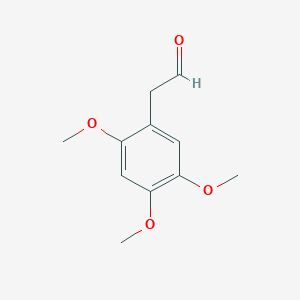
![1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methyl-benzene](/img/structure/B1504513.png)


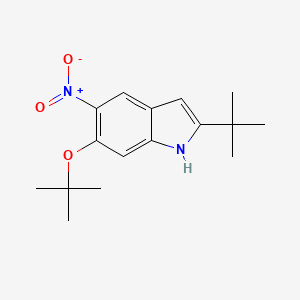

![(4-Chloro-phenyl)-[2-(3-fluoro-phenyl)-ethyl]-amine](/img/structure/B1504521.png)
